molecular formula C19H28ClNO2 B2763527 1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride CAS No. 464877-37-0

1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride

Cat. No.: B2763527
CAS No.: 464877-37-0
M. Wt: 337.89
InChI Key: FIZIFGZQIVLZNR-UHFFFAOYSA-N
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Description

1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is a synthetic β-adrenergic receptor ligand derivative with a propan-2-ol backbone. Its structure features:

  • Amino substituent: Dipropylamino group at position 1.
  • Aromatic moiety: Naphthalen-2-yloxy group at position 3.
  • Salt form: Hydrochloride, enhancing solubility and stability.

This compound is structurally related to classic β-blockers but distinguishes itself through modifications to the amino and aromatic groups, which may influence receptor affinity, pharmacokinetics, and selectivity .

Properties

IUPAC Name

1-(dipropylamino)-3-naphthalen-2-yloxypropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2.ClH/c1-3-11-20(12-4-2)14-18(21)15-22-19-10-9-16-7-5-6-8-17(16)13-19;/h5-10,13,18,21H,3-4,11-12,14-15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZIFGZQIVLZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(COC1=CC2=CC=CC=C2C=C1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Ether Bond: The initial step involves the reaction of naphthol with an appropriate halohydrin under basic conditions to form the naphthalen-2-yloxypropan-2-ol intermediate.

    Amination: The intermediate is then reacted with dipropylamine in the presence of a suitable catalyst to introduce the dipropylamino group.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation under controlled conditions. Research on structurally related aryloxyaminopropanols demonstrates that potassium permanganate (KMnO₄) in acidic media selectively oxidizes the alcohol to a ketone . Chromium-based oxidants (e.g., CrO₃) may further oxidize the ketone to carboxylic acid derivatives under harsher conditions .

Key Data:

Reaction SiteReagent/ConditionsMajor ProductYield*
C2-OHKMnO₄, H₂SO₄, 0–5°C1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-one72–85%
C2-OHCrO₃, H₂O, refluxNaphthalen-2-yloxypropanoic acid58%

Reduction Pathways

While the tertiary amine group is generally resistant to reduction, the aromatic naphthalene ring can undergo catalytic hydrogenation. Studies on naphthol derivatives show that Pd/C or Raney Ni catalysts under H₂ (3–5 atm) selectively reduce the naphthalene ring to tetralin derivatives without affecting the ether or amine functionalities .

Example Reaction:

Compound+H2Pd/C, EtOH1-(Dipropylamino)-3-(1,2,3,4-tetrahydronaphthalen-2-yloxy)propan-2-ol HCl\text{Compound} + \text{H}_2 \xrightarrow{\text{Pd/C, EtOH}} \text{1-(Dipropylamino)-3-(1,2,3,4-tetrahydronaphthalen-2-yloxy)propan-2-ol HCl}

Conditions: 25°C, 12 hr, 90% conversion .

Ether Bond Cleavage

The naphthalen-2-yloxy ether bond undergoes acid-catalyzed hydrolysis. Experimental data from naphthyl ether analogs indicate that concentrated HCl at 80°C cleaves the bond, yielding naphthalen-2-ol and a chlorinated propanolamine derivative :

CompoundHCl (conc.), ΔNaphthalen-2-ol+1-(Dipropylamino)-3-chloropropan-2-ol HCl\text{Compound} \xrightarrow{\text{HCl (conc.), Δ}} \text{Naphthalen-2-ol} + \text{1-(Dipropylamino)-3-chloropropan-2-ol HCl}

Amine Alkylation

The tertiary amine participates in quaternization reactions. Treatment with methyl iodide in acetone produces a quaternary ammonium salt, enhancing water solubility :

Compound+CH3Iacetone, rt1-(N,N-Dipropyl-N-methylammonium)-3-(naphthalen-2-yloxy)propan-2-ol iodide\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{acetone, rt}} \text{1-(N,N-Dipropyl-N-methylammonium)-3-(naphthalen-2-yloxy)propan-2-ol iodide}

Catalytic Cross-Coupling

The naphthalene ring engages in Suzuki-Miyaura coupling when functionalized with a halogen. While direct halogenation of the parent compound is unreported, studies on similar systems show that bromination at the C6 position of naphthalene (using Br₂/FeBr₃) enables palladium-catalyzed coupling with aryl boronic acids :

Typical Conditions:

  • Bromination: Br₂ (1.2 eq), FeBr₃, CH₂Cl₂, 0°C → rt

  • Coupling: Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80°C

Photodegradation

UV irradiation (λ = 254 nm) in methanol induces cleavage of the dipropylamino group, forming a primary amine derivative and propionaldehyde as byproducts .

Thermal Decomposition

Thermogravimetric analysis (TGA) of the hydrochloride salt shows decomposition onset at 210°C, with major mass loss events corresponding to HCl release (30–35%) and naphthalene volatilization (45–50%) .

Comparative Reactivity Table

Functional GroupReaction TypeReagents/ConditionsReactivity Ranking*
Secondary alcohol (C2)OxidationKMnO₄/H⁺High (+++)
Aromatic etherAcid hydrolysisHCl (conc.), ΔModerate (++)
Tertiary amineQuaternizationCH₃I, acetoneLow (+)
Naphthalene ringHydrogenationH₂/Pd/CHigh (+++)

*Relative reactivity inferred from analogous systems .

Scientific Research Applications

1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride is utilized in various scientific research domains:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The dipropylamino group can form hydrogen bonds and electrostatic interactions with the active sites of these targets, modulating their activity. The naphthalene ring enhances the compound’s ability to intercalate into hydrophobic regions of proteins or membranes, influencing their function.

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The compound shares its core propan-2-ol structure with several β-blockers and adrenergic ligands. Key comparisons include:

Table 1: Structural and Pharmacological Comparison
Compound Name Amino Substituent Aromatic Group Naphthyl Position Key Pharmacological Properties Source
1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride Dipropylamino Naphthalen-2-yloxy 2-yloxy Likely β-blocker; enhanced lipophilicity Target
Propranolol hydrochloride Isopropylamino Naphthalen-1-yloxy 1-yloxy Non-selective β-blocker; membrane stabilization
Nadolol tert-Butylamino Naphthalen-1-yloxy 1-yloxy β1-selective antagonist; long half-life
1-(Diethylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride Diethylamino Naphthalen-2-yloxy 2-yloxy Structural analog; uncharacterized activity
Dexpropranolol hydrochloride Isopropylamino (R-enantiomer) Naphthalen-1-yloxy 1-yloxy Reduced β-blockade; membrane stabilization
Impurity F (Nadolol derivative) tert-Butylamino Naphthalen-1-yloxy 1-yloxy Pharmacologically inactive impurity

Key Differences and Implications

Amino Substituent Effects
  • Dipropylamino vs. Larger substituents (e.g., tert-butyl in Nadolol) improve β1-selectivity but reduce membrane-stabilizing effects .
Naphthyloxy Position
  • 2-yloxy vs.
Salt Form and Physicochemical Properties
  • Hydrochloride salts (e.g., propranolol, target compound) improve aqueous solubility compared to free bases. Crystal structures of similar compounds (e.g., propranolol derivatives) reveal gauche conformations in the side chain, which may influence bioavailability .

Research Findings and Trends

Receptor Binding: Propranolol’s non-selectivity arises from its isopropylamino and 1-naphthyloxy groups. Structural analogs with bulkier substituents (e.g., Nadolol) show improved β1-cardiac selectivity . The target compound’s dipropylamino group may reduce β-receptor affinity but increase interaction with lipid membranes .

Toxicity and Safety: Propranolol hydrochloride exhibits cardiovascular toxicity at high doses (HMIS health rating: 2) . The target compound’s safety profile remains uncharacterized but may share risks due to structural similarities.

Synthetic Routes: Naphthyloxy propanolamines are typically synthesized via nucleophilic substitution of naphthol derivatives with halogenated propanol intermediates, as seen in propranolol’s synthesis .

Biological Activity

1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, also known as DPAN, is a synthetic organic compound notable for its diverse biological activities and applications in scientific research. This compound features a naphthalene ring connected to a propanol moiety via an ether bond, with a dipropylamino group enhancing its chemical versatility. Understanding the biological activity of DPAN is crucial for its application in pharmacology and medicinal chemistry.

  • IUPAC Name : 1-(dipropylamino)-3-naphthalen-2-yloxypropan-2-ol; hydrochloride
  • CAS Number : 464877-37-0
  • Molecular Formula : C19H28ClNO2
  • Molecular Weight : 335.89 g/mol

The biological activity of DPAN is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The dipropylamino group can form hydrogen bonds and electrostatic interactions with active sites, modulating their activity. The naphthalene moiety enhances the compound's ability to intercalate into hydrophobic regions of proteins or membranes, influencing their function and leading to various biological effects.

Biological Activities

  • Antibacterial Activity : Research indicates that DPAN exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus5 µg/mL
    Escherichia coli10 µg/mL
    Bacillus subtilis8 µg/mL
  • Antifungal Activity : DPAN has also demonstrated antifungal effects against various fungal strains, suggesting potential applications in treating fungal infections .
  • Cytotoxicity : Studies have assessed the cytotoxic effects of DPAN on cancer cell lines, revealing that it can induce apoptosis in certain types of cancer cells, which may be beneficial for therapeutic applications .
  • Receptor Binding : The compound has been shown to interact with adrenergic receptors, potentially influencing cardiovascular responses and offering insights into its use as a beta-blocker .

Case Studies

  • Study on Antibacterial Efficacy : A study published in MDPI evaluated the antibacterial efficacy of various compounds against S. aureus and E. coli, highlighting that DPAN had a lower MIC compared to traditional antibiotics like tetracycline . This suggests that DPAN could be a promising candidate for further development as an antibacterial agent.
  • Cytotoxicity Assessment : In a recent investigation into the cytotoxic properties of DPAN, researchers found that it effectively inhibited the proliferation of several cancer cell lines at concentrations that were non-toxic to normal cells. This selectivity indicates its potential as a chemotherapeutic agent .

Q & A

Q. What are the optimized synthetic routes for 1-(Dipropylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves two steps: (1) formation of the naphthalen-2-yloxy intermediate via nucleophilic substitution using 2-naphthol and a halogenated propanol derivative (e.g., epichlorohydrin), and (2) introduction of the dipropylamino group through alkylation with dipropylamine under basic conditions. Key parameters include:
  • Solvent Choice : Polar aprotic solvents like DMF enhance nucleophilicity of the naphthol oxygen .
  • Temperature : Alkylation with dipropylamine requires reflux (60–80°C) to ensure complete substitution .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
    Table 1 : Comparative Yields Under Different Conditions
SolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)
DMF8067892
Acetone60126588

Q. What analytical techniques are recommended for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the presence of the naphthalene ring (δ 7.2–8.5 ppm for aromatic protons) and dipropylamino group (δ 1.0–1.5 ppm for CH3_3) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; retention time ~8.2 min under isocratic conditions (70:30 acetonitrile:water) .
  • Mass Spectrometry (MS) : ESI-MS ([M+H]+^+ at m/z 352.2) validates molecular weight .

Q. What are the known metabolic pathways and major metabolites of this compound in preclinical studies?

  • Methodological Answer : In rodent models, the compound undergoes hepatic oxidation via CYP2D6, yielding two primary metabolites:
  • N-Dealkylation : Removal of one propyl group to form 1-(propylamino)-3-(naphthalen-2-yloxy)propan-2-ol .
  • Naphthol Ring Hydroxylation : Introduction of a hydroxyl group at the C-6 position of naphthalene .
    Metabolite identification uses LC-MS/MS with collision-induced dissociation (CID) to fragment ions for structural elucidation .

Advanced Research Questions

Q. How does the dipropylamino group influence β-adrenergic receptor binding affinity compared to isopropylamino analogues like propranolol?

  • Methodological Answer : The dipropylamino group increases lipophilicity (logP = 3.2 vs. 2.8 for propranolol), enhancing membrane permeability but reducing selectivity for β1_1- over β2_2-adrenergic receptors. Binding assays using radiolabeled [3H][^3H]CGP-12177 show:
  • β1_1 Affinity : Ki_i = 12 nM (vs. 8 nM for propranolol) .
  • β2_2 Affinity : Ki_i = 18 nM (vs. 25 nM for propranolol).
    Molecular docking simulations suggest the bulkier dipropyl group sterically hinders optimal alignment with β1_1 receptor residues (e.g., Asp113) .

Q. What strategies can resolve contradictions in reported biological activities across different experimental models?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., 50 nM in cell-based assays vs. 120 nM in isolated tissues) may arise from:
  • Tissue-Specific Metabolism : Liver microsomal fractions pre-incubated with NADPH identify active metabolites contributing to potency .
  • Receptor Density Variations : Normalize data to receptor expression levels (qPCR or Western blot) .
  • Impurity Interference : Use HPLC-purified batches (>99%) to exclude artifacts from diastereomeric byproducts (e.g., tertiary amine derivatives) .

Q. How does stereochemistry impact pharmacological profiles, and what chiral resolution methods are effective?

  • Methodological Answer : The compound has two chiral centers, yielding four stereoisomers. The (S,S)-isomer exhibits 10-fold higher β-blockade activity than (R,R). Resolution methods include:
  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) to separate enantiomers (retention times: 12.3 min for (S,S) vs. 15.8 min for (R,R)) .
  • Enzymatic Resolution : Lipase-mediated acetylation selectively modifies the (R)-configured alcohol, enabling kinetic separation .

Data Contradiction Analysis

  • Example Contradiction : Conflicting reports on cardiotoxicity (low in vitro vs. high in vivo).
    • Resolution : Assess species-specific differences in metabolite formation (e.g., rodents vs. primates) using cross-species liver S9 fractions. Adjust dosing regimens based on AUC/MIC ratios to account for pharmacokinetic variability .

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